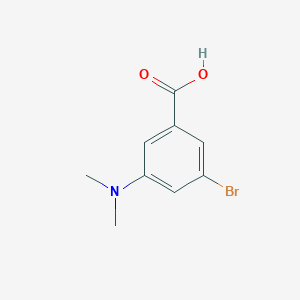3-Bromo-5-(dimethylamino)benzoic acid
CAS No.: 1369915-68-3
Cat. No.: VC2571770
Molecular Formula: C9H10BrNO2
Molecular Weight: 244.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1369915-68-3 |
|---|---|
| Molecular Formula | C9H10BrNO2 |
| Molecular Weight | 244.08 g/mol |
| IUPAC Name | 3-bromo-5-(dimethylamino)benzoic acid |
| Standard InChI | InChI=1S/C9H10BrNO2/c1-11(2)8-4-6(9(12)13)3-7(10)5-8/h3-5H,1-2H3,(H,12,13) |
| Standard InChI Key | CQWRDFKYJBVVQN-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC(=CC(=C1)C(=O)O)Br |
| Canonical SMILES | CN(C)C1=CC(=CC(=C1)C(=O)O)Br |
Introduction
Chemical Identity and Structure
3-Bromo-5-(dimethylamino)benzoic acid is an aromatic compound characterized by a benzoic acid framework with bromine at the 3-position and a dimethylamino group at the 5-position. Its structure creates a unique electronic distribution that influences its chemical reactivity and potential applications in organic synthesis .
| Parameter | Value |
|---|---|
| CAS Number | 1369915-68-3 |
| Molecular Formula | C₉H₁₀BrNO₂ |
| Molecular Weight | 244.09 g/mol |
| SMILES | CN(C)C1=CC(=CC(=C1)C(=O)O)Br |
| InChI | InChI=1S/C9H10BrNO2/c1-11(2)8-4-6(9(12)13)3-7(10)5-8/h3-5H,1-2H3,(H,12,13) |
| InChIKey | CQWRDFKYJBVVQN-UHFFFAOYSA-N |
| European Community Number | 827-617-5 |
The structure features a carboxylic acid group that provides acidic properties, while the dimethylamino group contributes basic character, creating an amphoteric molecule. The bromine substituent serves as a potential site for further functionalization through various coupling reactions .
Physical and Chemical Properties
3-Bromo-5-(dimethylamino)benzoic acid exists as a solid powder at room temperature. Its physical properties are influenced by the functional groups present in its structure, particularly the carboxylic acid and dimethylamino groups that contribute to its solubility behavior and intermolecular interactions .
| Property | Characteristic |
|---|---|
| Physical Form | Powder |
| Storage Temperature | Room Temperature |
| Purity (Commercial) | 95% |
| Solubility | Soluble in polar organic solvents such as DMSO |
| Color | Off-white to pale yellow |
The predicted collision cross-section data for this compound provides valuable information for analytical applications, particularly in mass spectrometry. This data helps in compound identification and structural analysis :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 243.99677 | 141.7 |
| [M+Na]+ | 265.97871 | 144.2 |
| [M+NH4]+ | 261.02331 | 146.0 |
| [M+K]+ | 281.95265 | 145.4 |
| [M-H]- | 241.98221 | 142.2 |
| [M+Na-2H]- | 263.96416 | 144.8 |
| [M]+ | 242.98894 | 140.9 |
| [M]- | 242.99004 | 140.9 |
The compound's chemical properties are governed by its functional groups. The carboxylic acid moiety can participate in acid-base reactions and form various derivatives including esters and amides. The dimethylamino group can act as a nucleophile in chemical reactions and may also be involved in coordination with metal ions. The bromine substituent is particularly valuable as a site for cross-coupling reactions, making this compound useful in synthetic chemistry .
| Safety Category | Details |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation) |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 |
| Personal Protective Equipment | Gloves, safety glasses, lab coat, adequate ventilation |
| Storage Conditions | Store at room temperature in a tightly closed container in a dry place |
| Incompatible Materials | Strong oxidizing agents, strong acids and bases |
Proper protective equipment should be used during handling, including gloves, eye protection, and adequate ventilation. The compound should be stored in a tightly sealed container at room temperature and kept away from incompatible materials .
Comparative Analysis with Related Compounds
To better understand the properties and potential applications of 3-Bromo-5-(dimethylamino)benzoic acid, it is useful to compare it with structurally related compounds .
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Differences and Properties |
|---|---|---|---|
| 3-Bromo-5-(dimethylamino)benzoic acid | C₉H₁₀BrNO₂ | 244.09 | Contains both bromine and dimethylamino groups; potentially useful in cross-coupling reactions and as a pharmaceutical intermediate |
| 3-Bromo-5-methylbenzoic acid | C₈H₇BrO₂ | 215.04 | Contains a methyl group instead of dimethylamino; used as an intermediate in the synthesis of quinoline amide derivatives as VEGFR-2 inhibitors |
| 3-Bromo-4-(dimethylamino)benzoic acid | C₉H₁₀BrNO₂ | 244.09 | Isomer with dimethylamino group at the 4-position instead of 5-position; different electronic distribution affects reactivity |
| 3-Bromo-5-(trifluoromethyl)benzoic acid | C₈H₄BrF₃O₂ | 269.02 | Contains a trifluoromethyl group instead of dimethylamino; more electron-deficient ring system |
| Benzoic acid, 3-bromo- | C₇H₅BrO₂ | 201.02 | Lacks additional substituents; simpler structure with fewer functional groups |
The presence of the dimethylamino group in 3-Bromo-5-(dimethylamino)benzoic acid distinguishes it from many similar compounds, providing a basic site that can influence its reactivity, solubility, and potential applications. Compared to its isomer 3-Bromo-4-(dimethylamino)benzoic acid, the different position of the dimethylamino group affects the electronic distribution in the molecule, potentially leading to different reactivities in specific chemical transformations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume